

In-Depth Technical Guide: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid

Cat. No.: B180096

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CAS Number: 180134-15-0

This technical guide provides a comprehensive overview of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a white crystalline powder.^[1] Its chemical structure is characterized by a benzoic acid core substituted with a methoxy group and two trifluoromethyl groups. These trifluoromethyl groups significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

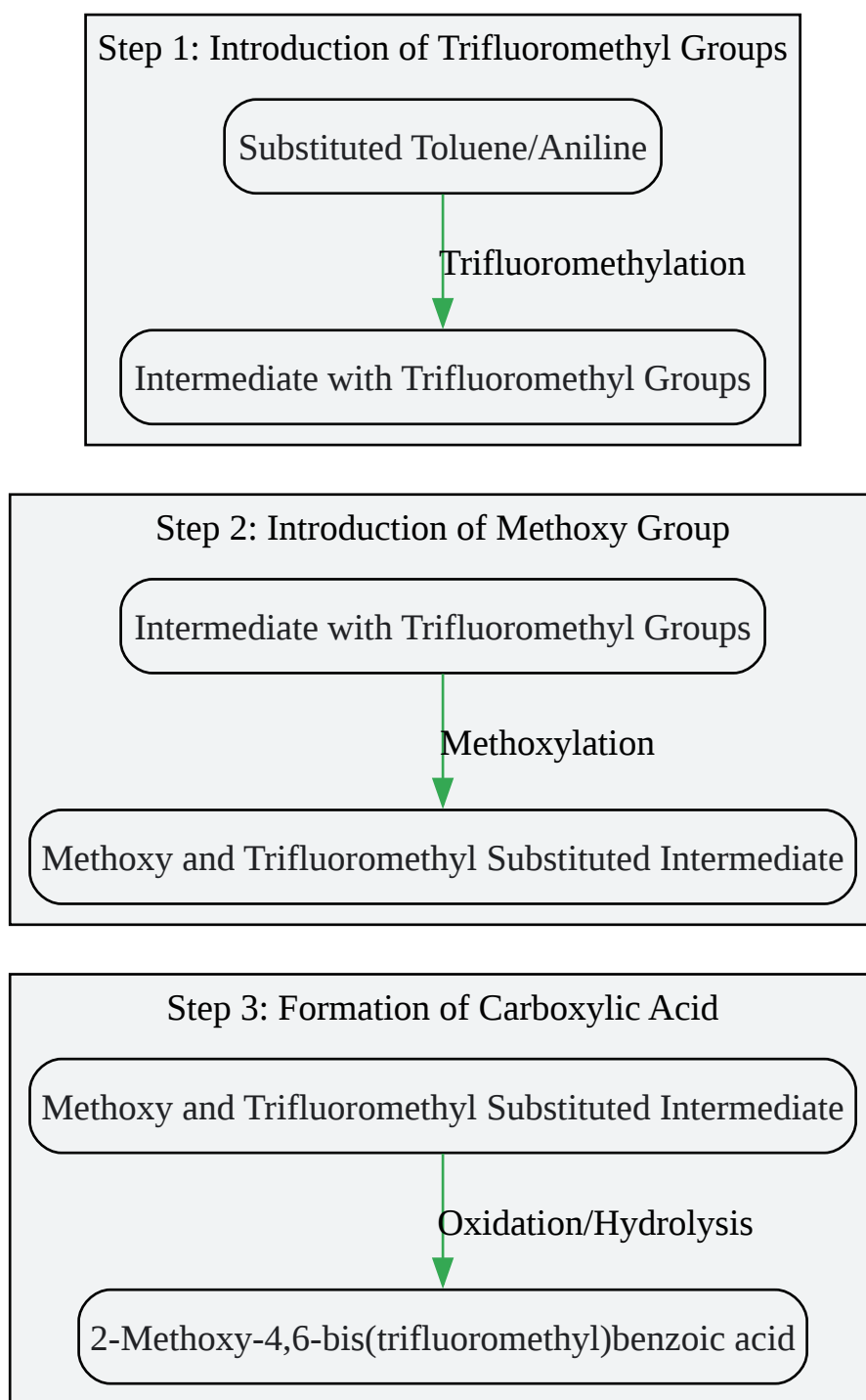
Property	Value	Reference
CAS Number	180134-15-0	^{[1][2][3]}
Molecular Formula	C ₁₀ H ₆ F ₆ O ₃	^{[1][2][3]}
Molecular Weight	288.15 g/mol	^[3]
Appearance	White powder	^[1]
Purity	≥99%	^[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is not readily available in public literature, its synthesis can be approached through established methods for preparing substituted benzoic acids. A potential synthetic strategy is outlined below, based on common organic chemistry reactions.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the multi-step transformation of a readily available starting material, such as a substituted toluene or aniline, incorporating the methoxy and trifluoromethyl groups, followed by the oxidation of a methyl group or hydrolysis of a nitrile to the carboxylic acid.



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Caption: Conceptual workflow for the synthesis of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**.

General Experimental Protocols for Key Transformations

The following are general procedures for reactions that could be adapted for the synthesis of the target molecule.

1. Trifluoromethylation of an Aromatic Ring:

- **Reagents:** A suitable aromatic precursor, a trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent), and a catalyst (e.g., copper or palladium-based).
- **Protocol:** To a solution of the aromatic starting material in an appropriate solvent (e.g., DMF, toluene), the trifluoromethylating agent and catalyst are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated through extraction and purified by column chromatography.

2. Nucleophilic Aromatic Substitution for Methoxylation:

- **Reagents:** An activated aromatic halide, sodium methoxide, and a polar aprotic solvent (e.g., DMF, DMSO).
- **Protocol:** The aromatic halide is dissolved in the solvent, and sodium methoxide is added portion-wise at room temperature or elevated temperature. The reaction is stirred until the starting material is consumed. The mixture is then poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the methoxy-substituted product, which may be further purified by crystallization or chromatography.

3. Oxidation of a Methyl Group to a Carboxylic Acid:

- **Reagents:** A methyl-substituted aromatic compound, a strong oxidizing agent (e.g., potassium permanganate, chromic acid), and an appropriate solvent (e.g., water, acetic acid).
- **Protocol:** The methyl-substituted aromatic compound is suspended or dissolved in the solvent, and the oxidizing agent is added slowly. The reaction mixture is heated under reflux

for several hours. After cooling, the excess oxidant is quenched, and the precipitated manganese dioxide (if using KMnO_4) is filtered off. The filtrate is then acidified to precipitate the carboxylic acid, which is collected by filtration and can be purified by recrystallization.

Spectroscopic Data

While specific spectroscopic data for **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is not widely published, the expected spectral characteristics can be inferred from related compounds. Researchers can expect to see characteristic signals in ^1H NMR, ^{13}C NMR, ^{19}F NMR, and IR spectroscopy.

Biological Activity and Applications in Drug Development

Currently, there is no publicly available data on the specific biological activity of **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid**. However, the presence of the trifluoromethyl groups suggests potential applications in drug discovery. Trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Benzoic acid derivatives with trifluoromethyl substituents are explored for a variety of therapeutic targets. For instance, some trifluoromethyl-containing benzoic acids have been investigated as inhibitors of enzymes or as modulators of receptors.

Given its structure, **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** could be a valuable intermediate for the synthesis of novel bioactive molecules in areas such as oncology, inflammation, and infectious diseases. It is likely available in screening libraries used for high-throughput screening to identify new drug leads.^{[4][5]}

Safety and Handling

Detailed toxicology data for **2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid** is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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